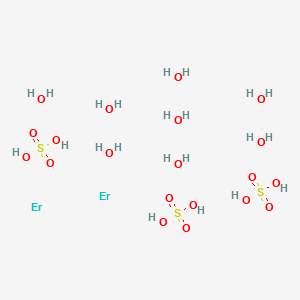

erbium;sulfuric acid;octahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

erbium;sulfuric acid;octahydrate is a chemical compound with the formula Er2(SO4)3·8H2O. This compound is a hydrated salt of erbium, a rare earth element, and sulfuric acid. It is typically found in the form of pink crystalline solids and is used in various scientific and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sulfuric acid, erbium(3+) salt (3:2), octahydrate can be synthesized through the reaction of erbium oxide (Er2O3) with sulfuric acid (H2SO4). The process involves dissolving erbium oxide in dilute sulfuric acid, followed by the addition of ethanol to precipitate the octahydrate form of the salt. The reaction conditions typically include:

Dissolution: Er2O3 is dissolved in dilute H2SO4.

Precipitation: Ethanol is added to the solution to precipitate the octahydrate form.

Filtration and Drying: The precipitate is filtered and washed with ethanol to remove impurities, then dried in air.

Industrial Production Methods

Industrial production of sulfuric acid, erbium(3+) salt (3:2), octahydrate follows a similar process but on a larger scale. High-purity erbium oxide is used, and the reaction is carefully controlled to ensure the purity and yield of the final product. The use of automated systems for mixing, precipitation, and filtration helps in maintaining consistency and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions

Sulfuric acid, erbium(3+) salt (3:2), octahydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Erbium can change its oxidation state, participating in redox reactions.

Substitution Reactions: The sulfate ions can be replaced by other anions in substitution reactions.

Hydrolysis: The compound can hydrolyze in water, leading to the formation of erbium hydroxide and sulfuric acid.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing Agents: Such as sodium borohydride (NaBH4).

Substitution Reagents: Various anions like chloride (Cl-) or nitrate (NO3-).

Major Products

Erbium Hydroxide (Er(OH)3): Formed during hydrolysis.

Erbium Chloride (ErCl3): Formed during substitution with chloride ions.

Erbium Nitrate (Er(NO3)3): Formed during substitution with nitrate ions.

Aplicaciones Científicas De Investigación

Sulfuric acid, erbium(3+) salt (3:2), octahydrate has several scientific research applications:

Optical Materials: Used as a dopant in optical fibers and lasers due to its unique luminescent properties.

Glass Manufacturing: Acts as a colorant in glass and porcelain enamel glazes.

Catalysis: Employed in various catalytic processes in organic synthesis.

Biomedical Research: Investigated for its potential use in medical imaging and cancer treatment due to its ability to emit radiation.

Mecanismo De Acción

The mechanism by which sulfuric acid, erbium(3+) salt (3:2), octahydrate exerts its effects is primarily through its interaction with light and other electromagnetic radiation. Erbium ions can absorb and emit light at specific wavelengths, making them useful in optical applications. The compound’s ability to participate in redox reactions also makes it valuable in catalytic processes.

Comparación Con Compuestos Similares

Similar Compounds

Sulfuric acid, ytterbium(3+) salt (32), octahydrate: Similar in structure but contains ytterbium instead of erbium.

Sulfuric acid, gadolinium(3+) salt (32), octahydrate: Contains gadolinium and is used in similar applications.

Uniqueness

Sulfuric acid, erbium(3+) salt (3:2), octahydrate is unique due to its specific luminescent properties, which make it particularly valuable in optical and biomedical applications. Its ability to emit light at specific wavelengths distinguishes it from other similar compounds, making it a preferred choice in certain high-tech applications.

Actividad Biológica

Erbium sulfate octahydrate (Er₂(SO₄)₃·8H₂O) is a compound that has garnered attention for its unique properties and applications across various fields, particularly in chemistry and biology. This article delves into its biological activity, mechanisms of action, and implications in scientific research, supported by data tables and case studies.

- Molecular Formula : Er₂(SO₄)₃·8H₂O

- Molecular Weight : 766.83 g/mol

- Appearance : Pink crystalline solid

- Solubility : Soluble in water, with hydrolysis leading to erbium hydroxide and sulfuric acid in aqueous solutions .

Target Interactions

Erbium sulfate octahydrate primarily interacts with biomolecules through the erbium ion (Er³⁺). It can bind to proteins and enzymes, potentially altering their structure and function. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved.

Biochemical Pathways

The compound influences various cellular processes:

- Cell Signaling : Erbium ions modulate the activity of signaling molecules, which can affect gene expression and cellular metabolism.

- Enzyme Activity : The binding of erbium ions to enzymes can result in conformational changes that either inhibit or activate their functions.

Cellular Effects

Research indicates that erbium sulfate octahydrate can affect different cell types. For instance:

- At low doses, minimal impact on cellular function is observed.

- Higher doses may lead to significant alterations in cell behavior and metabolism.

Case Study 1: Proteomics Research

In a study investigating the role of erbium ions in proteomics, researchers found that erbium could form stable complexes with certain proteins, enhancing their stability and activity. This property is useful in biochemical assays where protein stability is crucial for accurate results.

Case Study 2: Optical Applications

In medical imaging, erbium compounds are utilized for their optical properties. The incorporation of erbium sulfate octahydrate into optical fibers has shown improved light transmission characteristics, which is beneficial for laser treatments .

Research Applications

Erbium sulfate octahydrate has diverse applications across several fields:

- Chemistry : Serves as a precursor for synthesizing other erbium compounds and as a reagent in chemical reactions.

- Biology : Utilized in biochemical research for forming complexes with biomolecules.

- Medicine : Important in developing optical materials for medical imaging and laser treatments .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | Er₂(SO₄)₃·8H₂O |

| Molecular Weight | 766.83 g/mol |

| Solubility | Soluble in water |

| Appearance | Pink crystalline solid |

| Biological Effect | Low Dose | High Dose |

|---|---|---|

| Cellular Function | Minimal impact | Significant changes |

| Enzyme Interaction | Limited binding | Altered activity |

Propiedades

IUPAC Name |

erbium;sulfuric acid;octahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Er.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYHCOBOWGFPQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Er].[Er] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Er2H22O20S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.